molecular formula C16H18FN5O B2392343 1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396846-04-0

1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2392343
CAS No.: 1396846-04-0
M. Wt: 315.352
InChI Key: GKGUPHXIHZOJTF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a pyrimidinyl group, and a pyrrolidine moiety

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine precursor with reagents such as pyrrolidine under controlled conditions to form the pyrimidinyl intermediate.

    Introduction of the urea moiety: The pyrimidinyl intermediate is then reacted with an isocyanate derivative to introduce the urea functional group.

    Fluorination and methylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl or pyrimidinyl rings are replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may result in different chemical and biological properties.

    1-(3-Fluoro-4-methylphenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c1-11-4-5-12(8-14(11)17)20-16(23)21-13-9-18-15(19-10-13)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGUPHXIHZOJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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